molecular formula C8H12N2O2 B13273894 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole

Cat. No.: B13273894
M. Wt: 168.19 g/mol
InChI Key: HDIUQFIGWPUHAI-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of an azetidine ring attached to an oxazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Methylene Bridge: The methylene bridge is introduced by reacting the azetidine derivative with a suitable methylene donor.

    Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate compound to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole
  • 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C8H12N2O2/c1-6-2-7(12-10-6)5-11-8-3-9-4-8/h2,8-9H,3-5H2,1H3

InChI Key

HDIUQFIGWPUHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2CNC2

Origin of Product

United States

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